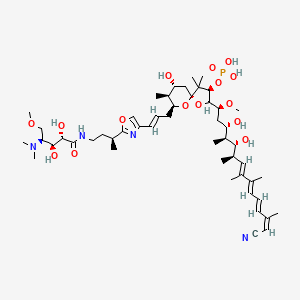

calyculin A

概要

説明

準備方法

Synthetic Routes:

Calyculin A can be synthesized through several routes, but the most common method involves total synthesis. Researchers have successfully achieved its total synthesis by assembling the intricate ring system step by step. The synthetic process requires expertise in organic chemistry and strategic bond formations.

Reaction Conditions:

The synthesis of this compound involves intricate reactions, including cyclization, oxidation, and stereochemical control. Key reactions include macrolactonization and selective functional group transformations. Reaction conditions vary, but they often employ reagents such as Lewis acids, protecting groups, and catalysts.

Industrial Production:

While this compound is primarily obtained through total synthesis in research laboratories, industrial-scale production remains challenging due to its complexity. advancements in synthetic methodologies may pave the way for more efficient large-scale production in the future.

化学反応の分析

Phosphatase Inhibition Mechanism

Calyculin A acts as a potent inhibitor of protein phosphatase 1 (PP1) and PP2A, disrupting dephosphorylation reactions. Key interactions include:

| Parameter | PP1 Inhibition | PP2A Inhibition |

|---|---|---|

| IC₅₀ | 0.3–0.7 nM | 0.5–1 nM |

| Selectivity over PP2B/PP2C | >10⁷-fold | >10⁷-fold |

-

Structural Basis : The phosphate group of this compound binds to PP1’s metal center, forming hydrophilic interactions. This forces this compound into an extended conformation, exposing its phosphoryl group to the enzyme’s active site while shielding it from hydrolysis .

-

Conformational Dynamics : In solution, this compound adopts a pseudocyclic conformation stabilized by hydrogen bonds, which is disrupted upon binding to phosphatases .

Functional Group Contributions

Critical functional groups and their roles in chemical reactivity:

Mutation or removal of these groups abolishes phosphatase inhibition .

Impact on Phosphorylation Pathways

This compound alters phosphorylation dynamics in cellular systems:

STAT3 Regulation

-

Serine Phosphorylation : Inhibits PP1-mediated dephosphorylation of STAT3 at S727, enhancing transcriptional activity .

-

DNA Binding : Reduces STAT3’s affinity for DNA consensus sites via phosphorylation-dependent structural changes .

NHE3 Ion Exchange

-

Phosphorylation Sites : Increases phosphorylation at S552 and S605, inducing a gel mobility shift and inhibiting NHE3 activity by 24% .

-

Novel Phosphorylation : this compound reveals previously unidentified phosphorylation sites, suggesting broader regulatory roles .

Calcium Channel Modulation

At subnanomolar concentrations, this compound blocks non-selective cation channels, reducing intracellular calcium influx in fibroblasts. This dual action (phosphatase inhibition + channel blockade) explains its cell-type-specific effects on proliferation .

Enzymatic Stability and Hydrolysis Resistance

This compound’s folded conformation protects its phosphate group from chemical and enzymatic hydrolysis. Upon binding phosphatases, conformational changes expose the phosphate for interaction but prevent catalytic cleavage .

Synthetic Derivatives and SAR Insights

Structure-activity relationship (SAR) studies highlight:

-

The C18–C25 spiroketal and C1–C14 polyketide regions are critical for PP1/PP2A binding .

-

Modifications to the phosphate or hydroxyl groups reduce potency by >100-fold .

Key Research Findings

This synthesis of chemical and biochemical data underscores this compound’s multifaceted role in modulating phosphorylation-dependent pathways, with implications for cancer research, signal transduction studies, and drug development.

科学的研究の応用

Calyculin A is a potent and selective inhibitor of protein phosphatases, particularly protein phosphatase 1 and protein phosphatase 2A. This compound has garnered significant attention in the scientific community for its diverse applications in research, particularly in the fields of cell biology, neuroscience, cancer research, and pharmacology. Below, we explore the various applications of this compound, supported by comprehensive data tables and documented case studies.

Cell Cycle Regulation

This compound has been extensively used to study cell cycle regulation. By inhibiting protein phosphatases, it induces mitotic arrest in various cell types.

Case Study:

- Research Title: "this compound induces mitotic arrest in human breast cancer cells."

- Findings: The study demonstrated that treatment with this compound resulted in increased phosphorylation of key proteins involved in cell cycle regulation, leading to G2/M phase arrest. This effect was attributed to the inhibition of protein phosphatase 1 and protein phosphatase 2A .

| Cell Type | Phase Arrested | Mechanism of Action |

|---|---|---|

| Human breast cancer cells | G2/M | Inhibition of protein phosphatases |

| HeLa cells | G2/M | Increased phosphorylation of cyclins |

Neuroscience Research

In neuroscience, this compound is utilized to investigate synaptic plasticity and memory mechanisms.

Case Study:

- Research Title: "Role of protein phosphatases in synaptic plasticity."

- Findings: The application of this compound enhanced long-term potentiation in hippocampal slices, suggesting its role in modulating synaptic strength. This was linked to alterations in glutamate receptor trafficking .

| Experimental Model | Effect Observed | Implication for Memory |

|---|---|---|

| Hippocampal slices | Enhanced long-term potentiation | Potential therapeutic target for memory disorders |

Cancer Research

This compound is a valuable compound for exploring cancer biology due to its ability to affect cell signaling pathways.

Case Study:

- Research Title: "this compound as a potential therapeutic agent in leukemia."

- Findings: The study indicated that this compound induced apoptosis in leukemia cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Leukemia | Apoptosis induction | Increased cell death |

| Breast cancer | Cell cycle arrest | Reduced tumor growth |

Pharmacological Studies

This compound serves as a pharmacological tool to dissect the roles of protein phosphatases in various diseases.

Case Study:

- Research Title: "Investigating the role of protein phosphatase inhibition in cardiovascular disease."

- Findings: Inhibition of protein phosphatases by this compound led to enhanced contractility in cardiac myocytes, indicating potential therapeutic implications for heart failure .

| Disease | Effect of this compound | Potential Therapeutic Application |

|---|---|---|

| Cardiovascular disease | Increased contractility | Treatment for heart failure |

| Neurodegenerative diseases | Modulation of signaling pathways | Target for neuroprotective strategies |

作用機序

カリキュリンAは、タンパク質ホスファターゼ、特にPP1とPP2Aを阻害します。脱リン酸化プロセスを阻害することで、細胞シグナル伝達経路に影響を与えます。その正確な分子標的とその下流効果は、現在も活発な研究分野です。

類似化合物との比較

カリキュリンAは、そのユニークな構造と強力な阻害活性で際立っています。類似の化合物には、オカイダ酸(別のPP1/PP2A阻害剤)やマイクロシスチンなどがありますが、カリキュリンAの独特の特徴がそれを際立たせています。

生物活性

Calyculin A is a potent cytotoxic compound derived from the marine sponge Discodermia calyx. It is primarily known for its ability to inhibit protein phosphatases 1 (PP1) and 2A (PP2A), which play critical roles in various cellular processes, including cell cycle regulation, signal transduction, and gene expression. This article delves into the biological activities of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in cancer research.

This compound exerts its biological effects predominantly through the inhibition of serine/threonine phosphatases, specifically PP1 and PP2A. This inhibition leads to alterations in phosphorylation states of various proteins, impacting cellular signaling pathways.

- Phosphatase Inhibition : this compound has been shown to inhibit PP1 and PP2A with varying potency. For instance, studies indicate that at a concentration of 125 nM, this compound inhibited PP1 by approximately 50% and PP2A by about 85% . This inhibition results in increased phosphorylation of target proteins, which can lead to enhanced cellular responses such as increased contractility in cardiac myocytes.

- Impact on Cell Cycle : this compound induces premature chromosome condensation (PCC) in G1-phase cells. Research demonstrated that treatment with this compound led to nearly complete chromosome condensation in HeLa and FT210 cells without histone H1 phosphorylation . This suggests a potential application of this compound in cytogenetic studies to assess chromosomal aberrations.

Biological Effects

This compound's biological activity extends to various cellular functions:

- Cardiac Function : In isolated mouse ventricular myocytes, this compound significantly increased twitch contractions and intracellular calcium transients. The compound doubled the twitch magnitude and increased twitch duration by 50%, indicating its role as a positive inotropic agent . However, it was noted that this compound had a smaller lusitropic effect compared to beta-agonists like isoproterenol.

- Cancer Research : this compound has been implicated in cancer biology through its effects on cyclin D1 degradation. In studies involving triple-negative breast cancer cells, low nanomolar concentrations of this compound induced the phosphorylation of cyclin D1 at T286, promoting its proteasomal degradation . This highlights this compound's potential as a therapeutic agent targeting cell cycle regulators in cancer.

Case Studies

Several studies have focused on the effects of this compound on different cell types and conditions:

特性

IUPAC Name |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAWLXNLHHIHLA-YCBIHMBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N4O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883097 | |

| Record name | Calyculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101932-71-2 | |

| Record name | Calyculin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101932-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calyculin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101932712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calyculin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calyculin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calyculin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCULIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D07U14TK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。